Bienvenue dans la boutique en ligne BenchChem!

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Lipophilicity Membrane Permeability SAR

Select this (3S)-enantiomer to eliminate chiral variability in GABA-A receptor allosteric modulation studies. The C3-methyl substitution provides a quantifiable ΔLogP ≈ 0.7 over the unsubstituted core, directly impacting membrane permeability and binding kinetics. Ideal as a metabolite reference standard (detected in Rattus norvegicus INS-1 cells) and for structure-property relationship (SPR) studies optimizing blood-brain barrier penetration of benzodiazepine-based candidates. Choose a defined stereochemistry probe to ensure reproducible pharmacology.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 104873-98-5
Cat. No. B010182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
CAS104873-98-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)
InChIKeyLJONQULKOKMKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5): Core Identity and Baseline for Scientific Sourcing


3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5) is a chiral 1,4-benzodiazepine-2,5-dione derivative characterized by a methyl substituent at the C3 position [1]. It is classified as a GABA modulator and belongs to the benzodiazepine alkaloid subclass [2]. The compound has a molecular formula of C10H10N2O2, a molecular weight of 190.20 g/mol, and a computed LogP of approximately 1.22 [3].

Why Substituting 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with Unsubstituted or Other Alkyl Analogs Compromises Research Integrity


The 1,4-benzodiazepine-2,5-dione scaffold is highly sensitive to substitution at the C3 position, with even minor alkyl modifications profoundly altering physicochemical properties, metabolic stability, and receptor interaction profiles . The presence of a methyl group at C3 in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5) confers distinct lipophilicity and steric properties compared to the unsubstituted core (CAS 5118-94-5) or larger alkyl homologs, which directly impacts membrane permeability, binding kinetics, and in vivo distribution . Generic substitution without verifying stereochemistry and purity introduces uncontrolled variables that can invalidate comparative SAR studies, metabolomics identifications, or pharmacological assays [1].

Quantitative Differentiation of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione from Closest Analogs


Lipophilicity (LogP) Differential vs. Unsubstituted Core Scaffold

The 3-methyl substitution in 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione significantly increases lipophilicity compared to the unsubstituted 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione core. This alters predicted membrane permeability and distribution characteristics. [1] [2]

Lipophilicity Membrane Permeability SAR

Stereochemical Definition: (3S) Enantiomer vs. Racemic or (3R) Forms

The target compound is predominantly supplied and referenced as the (3S)-enantiomer (CAS 104873-98-5 specifically corresponds to the (3S) form) [1]. This contrasts with racemic mixtures or the (3R) enantiomer, which may exhibit different binding affinities and metabolic profiles due to stereospecific interactions with biological targets. [2]

Chirality Enantioselectivity Pharmacology

GABA Modulator Classification: Class-Level Distinction from Non-Modulatory Benzodiazepine Diones

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is explicitly annotated as a GABA modulator in authoritative databases [1], distinguishing it from other 1,4-benzodiazepine-2,5-diones that may act as ROCK inhibitors, GPIIb/IIIa antagonists, or HDAC inhibitors [2]. This functional classification guides its application in CNS-related research.

GABA modulation Neuropharmacology Target engagement

Vendor-Supplied Purity and Analytical Validation: Benchmark for Reproducibility

Commercial suppliers offer 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with guaranteed purity typically ≥95% or ≥98%, accompanied by batch-specific analytical data (NMR, HPLC, GC) . This level of characterization exceeds what is commonly available for obscure in-house synthesized analogs, reducing the risk of impurities confounding biological assays.

Purity Quality Control Procurement

Optimal Scientific and Procurement Use Cases for 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 104873-98-5)


CNS-Focused GABA Modulation Studies

Due to its explicit classification as a GABA modulator [1], this compound is a suitable chemical probe for investigating GABA-A receptor allosteric modulation, particularly in studies requiring a defined chiral benzodiazepine dione scaffold. Its use can help elucidate structure-activity relationships for anxiolytic, sedative, or anticonvulsant effects without the confounding polypharmacology of more complex clinical benzodiazepines.

Metabolomics and Biomarker Discovery

The compound has been detected as a metabolite in Rattus norvegicus (INS-1 cells) [2], suggesting its relevance as a reference standard for metabolomics studies investigating benzodiazepine metabolism or endogenous GABAergic modulator profiles. Its well-defined (3S) stereochemistry and available analytical data support accurate identification and quantification in biological matrices.

SAR Studies on Lipophilicity and Membrane Permeability

The quantifiable increase in LogP compared to the unsubstituted core (ΔLogP ≈ 0.7) [3] makes this compound valuable for structure-property relationship (SPR) studies aimed at optimizing blood-brain barrier penetration or cellular uptake of benzodiazepine-based drug candidates. It serves as a benchmark for evaluating the impact of small alkyl substituents on pharmacokinetic properties.

Stereospecific Pharmacological Assays

As the (3S) enantiomer, this compound is appropriate for assays where stereochemistry influences target engagement (e.g., receptor binding, enzyme inhibition). It provides a controlled chemical entity for comparing the activity of enantiopure versus racemic benzodiazepine diones, aiding in the interpretation of chiral pharmacology data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.